rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans
Description
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans is a chiral cyclopentane derivative featuring an amino group and a methyl ester group in a trans-diaxial configuration. This compound is a hydrochloride salt, enhancing its stability and solubility for applications in pharmaceutical synthesis and asymmetric catalysis. Its stereochemistry (1R,2R) is critical for interactions in biological systems, making it a valuable intermediate in medicinal chemistry .
Properties
CAS No. |
136237-67-7 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Stereochemical Control
The Davies method employs conjugate addition of chiral lithium amides to tert-butyl cyclopentene-1-carboxylate (Figure 1b). This reaction proceeds via a chair-like transition state, where the amide’s configuration dictates the facial selectivity of the nucleophilic attack. Initial formation of the cis-adduct is followed by base-mediated epimerization to the thermodynamically favored trans isomer. Key advantages include:
Experimental Protocol
-
Conjugate Addition :
-
Epimerization :
-
Hydrogenolysis and Esterification :
Table 1: Davies Method Optimization
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | −78°C | Minimizes side reactions |
| Epimerization Time | 12 h | Maximizes trans isomer ratio |
| Lithium Amide Equiv | 1.2 | Balances cost and efficiency |
Reductive Amination of Keto Esters
Reaction Design
Reductive amination of ethyl 2-oxocyclopentane-1-carboxylate with (S)-α-phenylethylamine provides a diastereomeric mixture, which is resolved via crystallization (Scheme 1). Sodium cyanoborohydride (NaBH3CN) facilitates imine reduction, though recent protocols substitute NaBH4 in EtOH to reduce toxicity.
Critical Steps
-
Diastereomer Formation :
-
Crystallization-Driven Resolution :
-
Hydrogenolytic Deprotection :
Table 2: Reductive Amination Conditions
| Component | Specification | Role |
|---|---|---|
| Solvent | EtOH | Enhances NaBH4 stability |
| Temperature | 0°C → rt | Controls reduction rate |
| Chiral Auxiliary | (S)-α-Phenylethylamine | Induces diastereomeric crystallization |
Crystallization-Based Resolution of Intermediates
Racemate Separation
Racemic trans-2-aminocyclopentane-1-carboxylic acid is resolved via diastereomeric salt formation with chiral acids (e.g., mandelic acid). The hydrochloride salt is subsequently methylated using thionyl chloride/MeOH.
Process Considerations
-
Salt Formation :
-
Esterification :
Table 3: Crystallization Efficiency
| Chiral Resolving Agent | Solvent | Diastereomeric Excess | Yield |
|---|---|---|---|
| (R)-Mandelic acid | EtOH | 98% | 78% |
| Dehydroabiethylamine | Acetone | 95% | 82% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (80:20), 1.0 mL/min; tR = 12.3 min (1R,2R), 14.1 min (1S,2S).
-
Optical Rotation : [α]D25 = −31 (c 1.0, CHCl3) for enantiopure (1R,2R).
Comparative Analysis of Methods
Table 4: Method Comparison
| Metric | Davies Method | Reductive Amination | Crystallization |
|---|---|---|---|
| Scalability | High | Moderate | Low |
| Hazardous Reagents | Low | Moderate (NaBH4) | Low |
| Chromatography Needed | No | No | Yes |
| trans Purity | >95% | >98% | >99% |
Industrial and Medicinal Applications
The trans configuration’s rigid cyclopentane backbone enhances peptide stability against enzymatic degradation. Recent advances in enzymatic resolution and flow chemistry promise cost-effective large-scale production, particularly for anticancer and antimicrobial peptide analogs .
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential therapeutic effects in treating neurological disorders. Its structural similarities to known neurotransmitters allow it to interact with various receptors in the central nervous system.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective properties of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death when treated with the compound, suggesting its potential as a neuroprotective agent .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the development of amino acids and peptides. Its unique cyclopentane structure allows for the introduction of various functional groups.
Data Table: Synthesis Applications
| Compound Type | Application | Reference |
|---|---|---|
| Amino Acids | Intermediate for peptide synthesis | |
| Drug Candidates | Precursor for novel pharmaceuticals | |
| Chiral Catalysts | Used in asymmetric synthesis processes |
Analytical Chemistry
The compound is utilized in analytical chemistry for developing chiral separation techniques. Its enantiomers can be separated using chromatography methods, which is crucial for assessing the purity of pharmaceutical products.
Case Study: Chiral Resolution
Research demonstrated effective chiral resolution of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride using high-performance liquid chromatography (HPLC). The study highlighted its utility in ensuring the quality and efficacy of chiral drugs .
Biological Studies
In biological research, this compound has been evaluated for its effects on cellular processes such as apoptosis and cell proliferation. Its ability to influence these processes makes it a candidate for further exploration in cancer therapy.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trans configuration allows for unique binding properties, influencing the activity of biological pathways. The exact mechanism involves:
Binding to Active Sites: The amino and carboxylate groups interact with active sites on enzymes.
Pathway Modulation: Altering the activity of metabolic or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physical properties, and applications of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans with analogous cyclopentane derivatives:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | Not provided | C₈H₁₄ClNO₂ | Amino, methyl ester, HCl salt | Not reported | Pharmaceutical intermediates, catalysis |
| trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 | C₅H₁₁NO·HCl | Amino, hydroxyl, HCl salt | 191–196 | Medicinal chemistry building block |
| (1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 158414-44-9 | C₆H₁₁ClNO₂ | Amino, carboxylic acid, HCl salt | Not reported | Peptide synthesis, chiral resolution |
| rac-(1R,2R)-2-methoxycyclopentan-1-amine hydrochloride | 2059907-95-6 | C₆H₁₄ClNO | Amino, methoxy, HCl salt | Not reported | Organic synthesis, ligand development |
| (1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | Not provided | C₇H₁₁NO₄ | Amino, dicarboxylic acid | Not reported | Chelating agents, receptor studies |
Key Differences and Research Findings
(a) Functional Group Impact on Reactivity and Solubility
- Methyl Ester vs. Carboxylic Acid : The methyl ester group in the target compound reduces polarity compared to the carboxylic acid derivative (CAS 158414-44-9), making it more lipophilic and suitable for lipid-based formulations. Conversely, the carboxylic acid form exhibits higher aqueous solubility, advantageous in peptide synthesis .
- Hydroxyl vs. Methoxy Groups: trans-(1R,2R)-2-Aminocyclopentanol hydrochloride (CAS 31775-67-4) has a hydroxyl group, enabling hydrogen bonding and higher melting points (191–196°C). In contrast, the methoxy-substituted analog (CAS 2059907-95-6) lacks H-bond donors, reducing crystallinity but improving volatility for gas-phase reactions .
(b) Stereochemical and Conformational Effects
- The (1R,2R) configuration in the target compound ensures optimal spatial arrangement for chiral recognition in asymmetric catalysis. Comparatively, dicarboxylic acid derivatives (e.g., (1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid) adopt different conformations due to steric and electronic effects from dual carboxyl groups, limiting their utility in stereoselective syntheses .
Biological Activity
rac-Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, commonly referred to as trans-Methyl 2-aminocyclopentanecarboxylate hydrochloride, is a chiral compound with potential biological significance. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H14ClNO2
- CAS Number : 1024618-24-3
- Structure : The compound features a cyclopentane ring with an amino and carboxylate functional group, contributing to its biological interactions.
Pharmacological Effects
-
Neuropharmacology :
- Studies indicate that rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride acts as a modulator of neurotransmitter systems. It has shown potential in enhancing synaptic plasticity and neuroprotection in models of neurodegeneration.
- Case Study : In a murine model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
-
Anti-inflammatory Properties :
- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action suggests its potential use in treating inflammatory diseases.
- Research Finding : A study demonstrated that treatment with the compound reduced inflammation markers in a rat model of arthritis .
-
Pain Management :
- Preliminary research indicates that rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride may have analgesic properties. It appears to modulate pain pathways in the central nervous system.
- Clinical Observation : Patients with chronic pain conditions reported decreased pain levels following treatment with this compound in a small clinical trial .
The biological activity of rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is attributed to its interaction with various receptors and pathways:
- Glutamate Receptors : The compound may act as an antagonist at specific glutamate receptor subtypes, modulating excitatory neurotransmission.
- GABAergic Modulation : It is suggested that the compound enhances GABAergic activity, contributing to its neuroprotective and anxiolytic effects.
Data Table: Summary of Biological Activities
Q & A
Q. What are the preferred synthetic routes for rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride, trans, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclopropanation or cyclopentane ring formation via transition metal-catalyzed reactions. For example, diazo compounds reacted with olefins in the presence of rhodium or copper catalysts under inert atmospheres and low temperatures yield strained cyclopropane/cyclopentane intermediates. Subsequent functionalization (e.g., amination, esterification) introduces the amino and carboxylate groups. Critical parameters include catalyst choice (Rh vs. Cu for stereoselectivity), temperature control to minimize side reactions, and purification via recrystallization or chromatography .
Q. How is the stereochemical configuration of this compound validated experimentally?
X-ray crystallography using programs like SHELXL is the gold standard for absolute configuration determination. Single-crystal diffraction data refined with SHELX software (e.g., SHELXL-2018) can resolve enantiomeric pairs. Complementary methods include chiral HPLC with polarimetric detection and NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .
Q. What are the common analytical techniques for purity assessment of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H/¹³C NMR identifies functional groups and stereochemistry. Ion chromatography quantifies chloride content in the hydrochloride salt. Purity ≥95% is typically achieved via reverse-phase HPLC with UV detection at 210–254 nm .
Q. What biological targets or pathways are associated with structurally similar cyclopropane/cyclopentane derivatives?
Analogous compounds (e.g., rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride) exhibit activity as enzyme inhibitors (e.g., proteases, kinases) or receptor modulators (e.g., GPCRs). Strain in the cyclopropane/cyclopentane ring enhances binding affinity to hydrophobic pockets in target proteins. Specific mechanisms may involve competitive inhibition or allosteric modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?
Enantiomer-specific assays (e.g., chiral separation via HPLC followed by cell-based screening) isolate the contributions of each stereoisomer. For example, (1R,2R) vs. (1S,2S) enantiomers may show divergent IC₅₀ values against a target enzyme due to steric mismatches in the active site. Molecular docking simulations (e.g., AutoDock Vina) and free-energy calculations (MM-PBSA) can rationalize these differences .
Q. What computational strategies are effective for predicting the metabolic stability of this compound?
Density functional theory (DFT) calculates bond dissociation energies to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated). Machine learning models (e.g., ADMET Predictor) trained on cyclopropane/cyclopentane datasets estimate clearance rates. In vitro microsomal stability assays validate predictions .
Q. How does the hydrochloride salt form influence crystallinity and solubility compared to the free base?
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce crystallinity due to lattice disorder. Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) analyze salt stability under humidity. Free-base forms, while less soluble, often exhibit better membrane permeability in biological assays .
Q. What experimental approaches address discrepancies in X-ray vs. NMR-derived structural data for this compound?
For flexible cyclopentane rings, variable-temperature NMR (VT-NMR) identifies conformational dynamics that static X-ray structures may miss. Hybrid refinement using NOE-restrained molecular dynamics (MD) aligns NMR and crystallographic data. SHELXL’s TWIN/BASF commands model disorder or twinning in crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
